molecular formula C10H11BrN2O2 B3841241 ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate

ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate

Cat. No. B3841241
M. Wt: 271.11 g/mol
InChI Key: MTFQUNQOXILAKV-KPKJPENVSA-N
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Description

Ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate is a chemical compound with the molecular formula C10H11BrN2O2 . It has an average mass of 271.111 Da and a monoisotopic mass of 270.000397 Da .


Synthesis Analysis

Ethyl 2-arylhydrazinecarboxylates, which include ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate, can work as organocatalysts for Mitsunobu reactions . They provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .


Molecular Structure Analysis

The molecular structure of ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate was analyzed in a study published in the Acta Crystallographica Section E . The compound crystallizes with two independent molecules in the asymmetric unit .


Chemical Reactions Analysis

Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions . They provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Physical And Chemical Properties Analysis

Ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate has a molecular formula of C10H11BrN2O2 . It has an average mass of 271.111 Da and a monoisotopic mass of 270.000397 Da .

Mechanism of Action

The mechanistic study of the Mitsunobu reaction with these new reagents strongly suggested the formation of betaine intermediates as in typical Mitsunobu reactions . The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry .

Future Directions

The development of new catalysts and the optimization of reaction conditions could further improve the efficiency of reactions involving ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate . Additionally, the use of green chemistry principles, such as the use of atmospheric oxygen as a sacrificial oxidative agent, could make these reactions more environmentally friendly .

properties

IUPAC Name

ethyl N-[(E)-(4-bromophenyl)methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-2-15-10(14)13-12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFQUNQOXILAKV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(E)-(4-bromophenyl)methylideneamino]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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